molecular formula C17H24N6 B6438094 N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549035-87-0

N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6438094
CAS No.: 2549035-87-0
M. Wt: 312.4 g/mol
InChI Key: JMQVAZRGORYCCU-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the N,N,6-positions and a piperazine ring linked via a pyridinylmethyl group. Its structure combines a pyrimidine scaffold—a common motif in pharmaceuticals—with a piperazine moiety, which enhances solubility and bioavailability.

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-14-11-16(21(2)3)20-17(19-14)23-9-7-22(8-10-23)13-15-5-4-6-18-12-15/h4-6,11-12H,7-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQVAZRGORYCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CN=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like toluene or ethanol and catalysts such as iodine or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The compound’s structure allows it to bind to active sites, affecting the function of proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features and their analogs are compared below:

Core Pyrimidine-Piperazine Hybrids

Compound Name Substituents Molecular Formula Key Properties Evidence ID
N,N,6-Trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine - N,N,6-Trimethyl
- 4-[(Pyridin-3-yl)methyl]piperazine
C₁₉H₂₇N₇ Not reported in evidence; inferred from analogs. Likely moderate solubility due to piperazine. -
N,N-Dimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine - N,N-Dimethyl
- Same piperazine-pyridinylmethyl group
C₁₈H₂₅N₇ Direct analog with one fewer methyl group. No explicit data, but structural similarity suggests comparable physicochemical behavior.
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine - N-Butyl
- Piperazine at C6
C₁₂H₂₁N₅ Reported in pharmaceutical research for versatility; higher lipophilicity due to butyl group.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - Piperidine (saturated) instead of piperazine
- Methyl at C4
C₁₀H₁₇N₅ Piperidine reduces polarity vs. piperazine. Crystal structure confirms planar pyrimidine ring; potential for solid-state stability.

Substituent-Specific Comparisons

  • Methyl vs. Trifluoromethyl Groups: Compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (C₂₅H₃₆F₃N₃O₂) highlight the impact of trifluoromethyl groups on metabolic stability and hydrophobicity. The electron-withdrawing CF₃ group enhances resistance to oxidative degradation compared to methyl substituents .
  • Pyridinylmethyl vs. Phenylpiperazine Linkers :

    • 6-[4-[6-[(4,4-Dimethylpiperidin-1-yl)methyl]pyridin-3-yl]-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-N-(phenylmethyl)pyrimidin-4-amine (C₃₃H₄₄N₈O) demonstrates that pyridinylmethyl linkers enhance π-π stacking with aromatic residues in biological targets, whereas bulkier spirocyclic systems (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane) may restrict conformational flexibility .

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